molecular formula C18H17Cl2NO5 B14631268 Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-00-7

Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14631268
CAS No.: 57729-00-7
M. Wt: 398.2 g/mol
InChI Key: FURLEXVKGJUCFJ-UHFFFAOYSA-N
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Description

Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound belonging to the family of phenoxy herbicides. It is known for its selective herbicidal properties, primarily used to control broad-leaved weeds in various agricultural settings. This compound is characterized by its complex molecular structure, which includes a pentyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and 2-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent like ethanol.

Major Products

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-nitrobenzoic acid.

    Reduction: Pentyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in controlling broad-leaved weeds.

    Medicine: Explored for its potential use in developing herbicidal formulations with minimal environmental impact.

    Industry: Utilized in the formulation of herbicides for agricultural use, ensuring effective weed control in crops like wheat, corn, and rice.

Mechanism of Action

The herbicidal action of Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is primarily due to its ability to mimic natural plant hormones called auxins. It is absorbed by the plant and transported to the growing regions, where it disrupts normal cell division and growth processes. This leads to uncontrolled cell division, ultimately causing the death of the plant. The molecular targets include auxin receptors and pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar herbicidal properties but lacks the nitrobenzoate group.

    2,4-dichlorophenoxybutyric acid: Another phenoxy herbicide with a butyric acid moiety instead of a pentyl ester group.

    2,4-dichlorophenoxypropanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its combination of a pentyl ester group and a nitrobenzoate moiety, which enhances its herbicidal activity and selectivity. The presence of the nitro group also allows for additional chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

57729-00-7

Molecular Formula

C18H17Cl2NO5

Molecular Weight

398.2 g/mol

IUPAC Name

pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C18H17Cl2NO5/c1-2-3-4-9-25-18(22)14-11-13(6-7-16(14)21(23)24)26-17-8-5-12(19)10-15(17)20/h5-8,10-11H,2-4,9H2,1H3

InChI Key

FURLEXVKGJUCFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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